5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Description

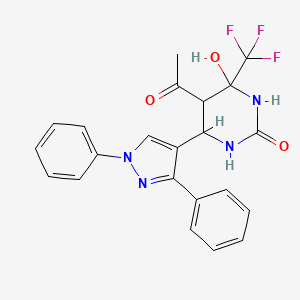

The compound 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one features a tetrahydropyrimidin-2(1H)-one core substituted with a trifluoromethyl group, hydroxyl group, acetyl group, and a 1,3-diphenylpyrazole moiety. This structure combines electron-withdrawing (trifluoromethyl, acetyl) and π-rich (diphenylpyrazole) substituents, which may enhance metabolic stability and intermolecular interactions, respectively.

Properties

IUPAC Name |

5-acetyl-6-(1,3-diphenylpyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O3/c1-13(30)17-19(26-20(31)27-21(17,32)22(23,24)25)16-12-29(15-10-6-3-7-11-15)28-18(16)14-8-4-2-5-9-14/h2-12,17,19,32H,1H3,(H2,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOUXBGFXPURFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the trifluoromethyl and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The trifluoromethyl group and the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidinones, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against a range of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has been explored for its potential anticancer effects. Some studies suggest that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives have shown activity against various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Enzyme Inhibition

The compound's structure suggests it could act as an inhibitor for specific enzymes involved in disease processes. For instance, some tetrahydropyrimidinones have been reported to inhibit factor Xa, a key enzyme in the coagulation cascade, presenting opportunities for developing anticoagulant therapies .

Agricultural Applications

Pesticidal Activity

The insecticidal properties of pyrazole-based compounds have been documented, with some derivatives showing efficacy against agricultural pests. The structural features of 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one may contribute to its effectiveness as a pesticide by targeting specific biological pathways in insects .

Material Science Applications

Development of Functional Materials

The unique chemical structure of this compound allows for its incorporation into functional materials. Its ability to form complexes with metals can be utilized in the development of catalysts or sensors. Such materials are vital in various industrial processes and environmental monitoring.

Case Studies

Mechanism of Action

The mechanism of action of 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Tetrahydropyrimidin-2(1H)-one Core

The following compounds share the tetrahydropyrimidin-2(1H)-one scaffold but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Key Structural Features of Analogs

Substituent Effects on Properties

Trifluoromethyl Group: Present in all analogs, this group enhances lipophilicity and metabolic stability by resisting oxidative degradation.

Aryl Substituents: Diphenylpyrazole (Target Compound): The 1,3-diphenylpyrazole group provides π-π stacking capabilities, crucial for interactions with aromatic residues in biological targets . 4-Fluorophenyl (): The fluorine atom introduces electronegativity, improving membrane permeability and bioavailability .

Electron-Withdrawing Groups :

Research Findings and Implications

Noncovalent Interactions

Studies using tools like Multiwfn () and SHELX () highlight the role of noncovalent interactions in stabilizing these compounds:

Biological Activity

5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyrimidine core with various substituents that contribute to its biological activity. Its molecular formula is , and it features a trifluoromethyl group, which is known to enhance pharmacological properties.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction or similar multi-component reactions. This method combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions to yield the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action in inhibiting bacterial growth may involve interference with cell wall synthesis or enzyme inhibition, although specific targets remain to be fully elucidated .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies demonstrate cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

Mechanistically, it may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Signaling Pathways : It could modulate signaling pathways such as MAPK or PI3K/Akt, leading to altered cell survival and proliferation.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Antimicrobial Efficacy : A study conducted on the antibacterial activity against multiple strains showed promising results, indicating potential for development as an antibiotic agent .

- Anticancer Evaluation : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when administered at doses correlating with in vitro IC50 values .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of 4-hydroxyacetophenone derivatives with arylhydrazines in refluxing ethanol/glacial acetic acid to form ethylidene hydrazine intermediates .

- Step 2 : Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to generate pyrazole-4-carbaldehyde intermediates .

- Step 3 : Cyclocondensation with barbituric acid or thiobarbituric acid in ethanol/water (4:1 v/v) under reflux . Optimization : Adjust solvent ratios (e.g., EtOH/H₂O), temperature gradients (e.g., 0°C to 60°C for formylation), and stoichiometric equivalents of reagents (e.g., 4.00 equiv. POCl₃) to improve yield .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for acetyl (δ ~2.3 ppm), trifluoromethyl (δ ~120 ppm in ¹³C), and hydroxyl protons (broad singlet at δ ~5-6 ppm) .

- IR : Confirm hydroxyl (3200-3500 cm⁻¹) and carbonyl (1650-1750 cm⁻¹) stretches .

Q. What purification techniques are recommended for intermediates in its synthesis?

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients for pyrazole intermediates .

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) for final cyclocondensation products .

- HPLC : For analytical purity (>95%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods like molecular docking predict its biological targets?

- Software : AutoDock Vina or Schrödinger Suite for docking simulations. Use Protein Data Bank (PDB) structures of potential targets (e.g., kinases, enzymes with hydrophobic active sites) .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values. Perform molecular dynamics (MD) simulations (50 ns) to assess stability of ligand-protein complexes .

Q. What strategies address discrepancies in crystallographic data during refinement?

- Disorder Handling : Apply PART/ISOR commands in SHELXL to model trifluoromethyl group disorder .

- Twinned Data : Use TWIN/BASF commands for non-merohedral twinning. Validate with R₁/Rw convergence (<5% difference) .

- Hydrogen Bonding : Restrain hydroxyl and acetyl groups with DFIX/SADI instructions to maintain geometry .

Q. How do structural modifications influence its bioactivity?

- Trifluoromethyl Group : Replace with -CF₂H or -CH₃ to assess metabolic stability via liver microsome assays .

- Pyrazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 1,3-diphenyl positions to modulate electron density and binding affinity .

- Hydroxy Group : Acetylate or methylate to evaluate solubility changes (logP shifts) via shake-flask partitioning .

Q. What analytical approaches confirm the stability of the trifluoromethyl group under different conditions?

- Thermal Stability : TGA/DSC to monitor decomposition temperatures (Td > 200°C indicates robustness) .

- Hydrolytic Stability : Incubate in pH 7.4 PBS at 37°C for 24h; track CF₃ retention via ¹⁹F NMR (δ -60 to -70 ppm) .

- Photostability : Expose to UV light (254 nm) and analyze degradation products with LC-MS .

Q. How to design experiments to explore its structure-activity relationships (SAR)?

- Library Synthesis : Prepare analogs with systematic substitutions (e.g., varying aryl groups on the pyrazole ring) using Biginelli or Suzuki coupling .

- Biological Assays : Test against target enzymes (e.g., COX-2, kinases) with fluorescence polarization or SPR to measure Kd .

- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters (Taft Eₛ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.